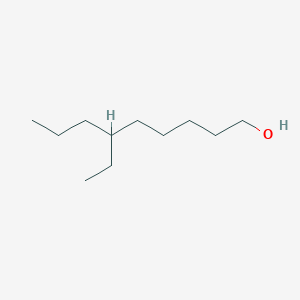

6-Ethylnonan-1-ol

説明

6-Ethylnonan-1-ol (hypothetical structure: CH3(CH2)3CH(C2H5)CH2CH2CH2OH) is a branched primary alcohol with a nine-carbon chain and an ethyl substituent at the sixth carbon.

特性

分子式 |

C11H24O |

|---|---|

分子量 |

172.31 g/mol |

IUPAC名 |

6-ethylnonan-1-ol |

InChI |

InChI=1S/C11H24O/c1-3-8-11(4-2)9-6-5-7-10-12/h11-12H,3-10H2,1-2H3 |

InChIキー |

CAKKNBKECOYQNP-UHFFFAOYSA-N |

正規SMILES |

CCCC(CC)CCCCCO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylnonan-1-ol typically involves the reduction of the corresponding aldehyde or ketone. One common method is the hydrogenation of 6-ethylnonanal using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 1-octene followed by hydrogenation. The hydroformylation process involves the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form 6-ethylnonanal. This intermediate is then hydrogenated to yield this compound.

化学反応の分析

Types of Reactions: 6-Ethylnonan-1-ol undergoes various chemical reactions typical of primary alcohols. These include:

Oxidation: The compound can be oxidized to form the corresponding aldehyde (6-ethylnonanal) or carboxylic acid (6-ethylnonanoic acid) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound is less common but can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed:

Oxidation: 6-ethylnonanal, 6-ethylnonanoic acid.

Reduction: Nonane.

Substitution: 6-ethylnonyl chloride.

科学的研究の応用

6-Ethylnonan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

Industry: this compound is used in the manufacture of fragrances, flavors, and surfactants due to its pleasant odor and surface-active properties.

作用機序

The mechanism of action of 6-Ethylnonan-1-ol is primarily related to its interaction with biological membranes. As a fatty alcohol, it can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport . Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its interactions with other molecules and proteins .

類似化合物との比較

6-Methylheptan-1-ol (C8H18O)

- Structure : A seven-carbon chain with a methyl branch at the sixth position .

- Molecular Weight : 130.23 g/mol (calculated from C8H18O).

- Key Features: Shorter chain length and smaller substituent (methyl vs. ethyl) compared to 6-Ethylnonan-1-ol. Reduced steric hindrance may lower boiling points relative to longer-chain analogs.

6-Methyloctan-1-ol (C9H20O)

(E)-6-Nonen-1-ol (C9H18O)

(Z)-6-Nonen-1-ol (C9H18O)

- Structure : A nine-carbon chain with a cis-configured double bond at the sixth position .

- Molecular Weight : 142.24 g/mol.

Physicochemical Properties

Table 1: Comparative Data for Analogous Alcohols

| Compound | Chain Length | Substituent/Feature | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 6-Methylheptan-1-ol | 7-C | Methyl | 130.23 | N/A | N/A |

| 6-Methyloctan-1-ol | 8-C | Methyl | 144.25 | N/A | N/A |

| (E)-6-Nonen-1-ol | 9-C | Double bond (E) | 142.24 | 0.845 | 80 (0.2 Torr) |

| (Z)-6-Nonen-1-ol | 9-C | Double bond (Z) | 142.24 | N/A | N/A |

Inferences for this compound:

- Molecular Weight : Expected to exceed 144 g/mol (C11H24O: 172.31 g/mol), higher than methyl-substituted analogs due to the ethyl group.

- Density : Likely >0.84 g/cm³ (saturated alcohols generally denser than unsaturated counterparts).

- Boiling Point: Higher than unsaturated nonenols (e.g., >80°C at atmospheric pressure) due to stronger van der Waals forces in saturated chains.

Environmental and Toxicological Considerations

While direct data on this compound are lacking, studies on similar alcohols suggest:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。